molecular formula C12H17BO4 B13475714 (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid

Katalognummer: B13475714
Molekulargewicht: 236.07 g/mol
InChI-Schlüssel: BINLQJRMSHVTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a 4-(4-ethoxy-4-oxobutyl) group, making it a versatile reagent in organic synthesis and various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid typically involves the reaction of 4-bromobenzene derivatives with boronic acid reagents under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted boronic acid derivatives .

Wissenschaftliche Forschungsanwendungen

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: It is used in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular interactions .

Eigenschaften

Molekularformel

C12H17BO4

Molekulargewicht

236.07 g/mol

IUPAC-Name

[4-(4-ethoxy-4-oxobutyl)phenyl]boronic acid

InChI

InChI=1S/C12H17BO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3

InChI-Schlüssel

BINLQJRMSHVTST-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)CCCC(=O)OCC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.